molecular formula C6H5N3O B14757812 7H-Pyrimido[4,5-b][1,4]oxazine CAS No. 255-13-0

7H-Pyrimido[4,5-b][1,4]oxazine

Cat. No.: B14757812
CAS No.: 255-13-0
M. Wt: 135.12 g/mol
InChI Key: DDMHQMXOMBWJQJ-UHFFFAOYSA-N
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Description

7H-Pyrimido[4,5-b][1,4]oxazine is a heterocyclic compound recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets and serving as a versatile core for developing novel therapeutic agents . This fused bicyclic system combines a pyrimidine ring with a 1,4-oxazine ring, offering a rigid, three-dimensional shape that can be tailored to fit into the active sites of various enzymes and receptors . Key Research Applications: • Metabolic Disease Research: Optimized dihydropyrimido[5,4-b][1,4]oxazine derivatives function as potent agonists for the G-protein coupled receptor 119 (GPR119), a promising target for Type 2 Diabetes Mellitus (T2DM) . These compounds demonstrate significant hypoglycemic effects by stimulating glucose-dependent insulin secretion and are effective in oral glucose tolerance tests, highlighting their therapeutic potential . • Pain & Inflammation Research: Specific 3H,4H,5H,6H,this compound-4,6-dione derivatives are potent inhibitors of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is a key sensor for environmental irritants and reactive oxygen species, implicated in chronic cough, neuropathic pain, inflammatory diseases, and cough associated with conditions like asthma, COPD, and idiopathic pulmonary fibrosis . • Oncology Research: The pyrimido[4,5-b][1,4]oxazine scaffold is a source for novel anticancer agents . Derivatives have shown potent antiproliferative and cytotoxic activities against various cancer cell lines in preclinical studies . • Antimicrobial Research: This scaffold is also being explored for its antimicrobial potential, with some derivatives exhibiting promising activity against a range of bacterial and fungal pathogens . Synthetic Versatility: The scaffold can be synthesized through classical cyclization and condensation approaches, such as the reaction of 4,5-diaminopyrimidine or 4-amino-5-hydroxypyrimidine derivatives with bifunctional electrophiles like α-haloketones . Modern research continues to develop novel and efficient synthetic routes to access this core structure and its diverse analogues . This product is intended for research purposes only and is not designed for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255-13-0

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

7H-pyrimido[4,5-b][1,4]oxazine

InChI

InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1,3-4H,2H2

InChI Key

DDMHQMXOMBWJQJ-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=CN=CN=C2O1

Origin of Product

United States

Synthetic Methodologies for 7h Pyrimido 4,5 B 1 2 Oxazine and Its Analogues

Classical Cyclization and Condensation Approaches

Traditional synthetic methods for building the 7H-pyrimido[4,5-b] semanticscholar.orgoxazine (B8389632) skeleton have historically relied on cyclization and condensation reactions. These foundational techniques involve the stepwise or direct combination of appropriately functionalized pyrimidine (B1678525) precursors with reagents that provide the necessary atoms to form the fused oxazine ring.

Reaction of 4,5-Disubstituted Pyrimidines

A prevalent classical strategy involves the condensation of pyrimidine derivatives bearing vicinal amino and hydroxyl groups with bifunctional electrophiles. Specifically, the reaction of 4-amino-5-hydroxypyrimidines with α-haloketones or related reagents serves as a direct route to the pyrimido[4,5-b] semanticscholar.orgoxazine ring system. rsc.orgnih.gov The nucleophilic amino group and the adjacent hydroxyl group react sequentially with the α-haloketone to form the six-membered oxazine ring.

Another established variation is the condensation of 4,5-diaminopyrimidine (B145471) derivatives with α-halogeno-ketones. rsc.org This reaction can lead to the formation of pyrimido[4,5-b] semanticscholar.orgoxazines, often in competition with the formation of dihydropteridine derivatives, depending on the reaction conditions and the specific nature of the reactants. rsc.org For instance, the reaction between 4,5-diaminopyrimidine and α-bromoisopropyl methyl ketone has been shown to yield the corresponding pyrimido[4,5-b] semanticscholar.orgoxazine. rsc.org

PrecursorReagentConditionsProductYield
4,5-Diaminopyrimidineα-Bromoisopropyl methyl ketoneNot Specified7,7-Dimethyl-7H-pyrimido[4,5-b] semanticscholar.orgoxazineNot Specified
4-Amino-5-hydroxypyrimidineα-HaloketonesNot SpecifiedSubstituted 7H-pyrimido[4,5-b] semanticscholar.orgoxazinesNot Specified

Amine-Carbonyl Cyclocondensation Routes

Amine-carbonyl cyclocondensation reactions represent a broad category of methods for heterocycle synthesis. In the context of pyrimido[4,s5-b] semanticscholar.orgoxazines, this typically involves reacting a pyrimidine containing an amino group and another nucleophilic group (like a hydroxyl) with a carbonyl-containing molecule that can cyclize to form the oxazine ring.

An efficient synthesis has been developed starting from 5-bromouracil. researchgate.net This process involves steps that ultimately lead to the formation of 2-hydroxypyrimido[4,5-b] semanticscholar.orgoxazine, which can be further functionalized. researchgate.net Similarly, cyclocondensation of 2-amino-3-cyano-1,4-disubstituted pyrroles with formic acid can produce pyrrolo[2,3-d]pyrimidin-4(3H)-ones, which are related structures that can be precursors to more complex fused systems. researchgate.net

Multi-Step Synthesis from Precursors (e.g., Chalcones and Urea)

More elaborate, multi-step syntheses allow for the construction of the pyrimidine ring first, followed by the formation of the fused oxazine ring. A common approach begins with the synthesis of chalcones (α,β-unsaturated ketones) via a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. semanticscholar.org These chalcones are then reacted with urea (B33335) or its derivatives in a basic medium to construct the pyrimidine ring, yielding pyrimidinone derivatives. semanticscholar.orgresearchgate.netresearchgate.net

While this method is primarily used for creating substituted pyrimidines, subsequent chemical transformations would be required to introduce the necessary functional groups (e.g., an amino and a hydroxyl group at the 4 and 5 positions) to then build the fused oxazine ring, making it a versatile but often lengthy pathway.

Chalcone PrecursorReagent 2Conditions (for pyrimidine synthesis)Intermediate
(2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-oneUreaBasic medium, Ethanol4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one
Substituted ChalconesUrea40% aq. KOH, Ethanol, RefluxSubstituted Pyrimidinones
Substituted ChalconesGuanidine (B92328) hydrochlorideKOH, EthanolSubstituted 2-aminopyrimidines

Advanced Catalytic and Green Synthetic Strategies

Modern synthetic chemistry has moved towards more efficient and environmentally benign methods. This includes the use of metal catalysts to facilitate bond formation and the development of one-pot reactions that reduce waste and improve efficiency.

Palladium-Mediated Functionalization

Palladium catalysis is a powerful tool in organic synthesis, though its specific application in the direct formation of the 7H-pyrimido[4,5-b] semanticscholar.orgoxazine ring is not extensively documented in the provided results. However, related palladium-catalyzed reactions are common for creating C-N and C-O bonds, which are essential for forming the oxazine ring. For example, palladium catalysts are used in the synthesis of 5-amino-1,2,4-oxadiazoles through isocyanide insertion, demonstrating their utility in forming similar heterocyclic systems under mild conditions. nih.gov Such catalytic systems could conceptually be applied to an appropriately substituted chloropyrimidine and an amino-alcohol to construct the pyrimido[4,5-b] semanticscholar.orgoxazine skeleton via intramolecular or intermolecular coupling reactions.

One-Pot Multicomponent Reaction (MCR) Development

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. nih.govnih.gov Several MCRs have been developed for the synthesis of fused pyrimidine systems, including pyrimido[4,5-b]quinolines. nih.govnih.gov

A notable example is the one-pot, three-component reaction of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride, to produce pyrimido[4,5-b]quinoline derivatives. nih.gov This strategy highlights the potential for MCRs to be adapted for the synthesis of pyrimido[4,5-b] semanticscholar.orgoxazines by selecting appropriate precursors. For instance, replacing dimedone and an aldehyde with a precursor that can form the oxazine ring could provide a direct entry to the target scaffold. The development of MCRs for pyrimido[4,5-d]pyrimidines using ionic liquid catalysts also showcases the trend towards greener and more efficient synthetic protocols in this area. oiccpress.com

Reactant 1Reactant 2Reactant 3CatalystProduct Type
Aromatic AldehydeDimedone6-Amino-1,3-dimethyluracilTrityl ChloridePyrimido[4,5-b]quinoline
Aromatic Aldehyde4-Hydroxycoumarin3-AminopyrazoleMolecular IodineDihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-one

Transition Metal-Catalyzed Processes (e.g., Nickel(II)-Catalysis for Pyrimidouracils)

The synthesis of fused pyrimidine scaffolds, such as pyrimidouracils, has been significantly advanced by the use of transition metal catalysis. While palladium has historically dominated this field, base metals like nickel are gaining prominence due to their economic and sustainability advantages. acs.orgnih.gov A robust method for synthesizing polysubstituted pyrimidouracils involves a nickel-catalyzed oxidative isocyanide insertion and C-H amination. nih.gov

This reaction utilizes readily available N-uracil-amidines and a variety of isocyanides to produce the desired pyrimidouracil structures in moderate to quantitative yields. acs.orgnih.gov The process is noted for its mild conditions, often employing a green solvent and operating under an air or oxygen atmosphere at moderate temperatures. nih.gov Optimization studies identified Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O) as the optimal catalyst for this transformation. acs.orgnih.gov

The proposed mechanism initiates with the formation of an N-amidinonickel intermediate, followed by the insertion of an isocyanide. nih.gov This intermediate then undergoes C-H functionalization to form a nickelacycle, which, after a one-electron oxidation and reductive elimination, yields the final pyrimidouracil product and regenerates the Ni(II) catalyst. nih.gov This method is compatible with a wide array of isocyanides, including primary, secondary, tertiary aliphatic, benzylic, and aromatic variants, making it a versatile alternative to existing synthetic procedures. acs.org

Table 1: Nickel(II)-Catalyzed Synthesis of Pyrimidouracil 3a

Entry Catalyst (mol %) Solvent Temperature (°C) Time (h) Yield (%)
1 Ni(OAc)₂·4H₂O (15) DMSO 120 5 93

Data sourced from studies on nickel-catalyzed imidoylative amination. acs.orgnih.gov

Magnetic Nanocomposite Catalyst Applications (e.g., Ag/Fe3O4/SiO2@MWCNTs)

In the pursuit of recyclable and highly efficient catalytic systems, magnetic nanocatalysts have emerged as a significant area of interest in organic synthesis, including the preparation of pyrimidine derivatives. nih.govresearchgate.net These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄), which allows for easy separation from the reaction mixture using an external magnet. nih.govresearchgate.net This core is often encapsulated in a protective shell, like silica (B1680970) (SiO₂), to enhance chemical stability and biocompatibility. researchgate.net The surface of this shell can then be functionalized with active catalytic species.

The use of magnetic nanoparticles addresses major drawbacks of traditional homogeneous catalysts, which are often difficult and time-consuming to separate from the product. researchgate.net By immobilizing the catalyst on a magnetic support, it can be recovered and reused multiple times with insignificant loss of activity, aligning with the principles of green chemistry. nih.govresearchgate.net

While specific applications of Ag/Fe₃O₄/SiO₂@MWCNTs in 7H-Pyrimido[4,5-b] beilstein-archives.orgoxazine synthesis are not detailed, the components represent a common strategy. The Fe₃O₄ provides the magnetic separability, the SiO₂ shell provides a stable and functionalizable surface, and silver (Ag) nanoparticles or multi-walled carbon nanotubes (MWCNTs) can serve as the active catalytic sites or supports. capes.gov.brcapes.gov.br Such catalysts have been successfully used for various organic transformations, and their application in the synthesis of pyrano-pyrimidines and related heterocycles has been reported, highlighting their high catalytic activity, stability, and simple preparation. nih.gov

Green Chemistry Principles in 7H-Pyrimido[4,5-b]scholarsresearchlibrary.combeilstein-archives.orgoxazine Synthesis

The synthesis of pyrimidine-based compounds is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste. orientjchem.org Key strategies include the use of alternative energy sources like ultrasound and microwaves, and the replacement of volatile organic solvents with aqueous media. orientjchem.org

Ultrasound-Assisted Reactions

Ultrasound irradiation has become a powerful tool in synthetic organic chemistry, offering a green alternative to conventional heating methods for producing pyrimidine derivatives. orientjchem.orgnih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium—which generates localized hot spots with extreme temperatures and pressures. beilstein-archives.org This phenomenon can dramatically accelerate reaction rates, leading to significantly reduced reaction times and increased product yields. beilstein-archives.orgorientjchem.org

Ultrasound-assisted synthesis has been successfully applied to one-pot, multicomponent reactions to create various pyrimidine scaffolds. orientjchem.orgnih.gov For example, the synthesis of carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives from malononitrile, urea or thiourea, and various aldehydes is significantly more efficient under ultrasonic irradiation compared to traditional methods. orientjchem.org This approach not only enhances yields and shortens reaction times but also often simplifies the experimental setup and product isolation. orientjchem.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Pyrimidine Derivative 1

Method Reaction Time Yield (%)
Conventional (Reflux) 8 hours 80
Ultrasound (300 W) 30 minutes 80

Data represents a single stage in a multi-step synthesis, illustrating the time reduction achieved with ultrasound. beilstein-archives.org

Aqueous Media Reaction Systems

The use of water as a solvent is a cornerstone of green chemistry, and its application in the synthesis of pyrimidine derivatives offers significant environmental benefits. One-pot multicomponent reactions conducted in aqueous media provide an efficient and straightforward route to substituted pyrimidines. researchgate.net

A notable example involves the three-component condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) in water, catalyzed by piperidine (B6355638). This method is praised for its short reaction times, environmentally friendly nature, simple product isolation via filtration, and excellent yields. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the pyrimidine ring. The use of water as the solvent avoids the need for hazardous organic solvents, making the entire process cleaner and more sustainable.

Stereoselective Synthesis of Chiral 7H-Pyrimido[4,5-b]scholarsresearchlibrary.combeilstein-archives.orgoxazine Derivatives

The primary strategies for achieving stereoselectivity involve using chiral starting materials, chiral auxiliaries, or chiral catalysts. An analogous approach can be seen in the synthesis of dihydro-1,3-thiazine derivatives, where the stereochemistry of the starting material directly dictates the stereochemistry of the product. researchgate.net In these reactions, (E)- and (Z)-isomers of the acyclic precursor cyclize to form trans- and cis-products, respectively, in a highly selective manner. researchgate.net

Applying this principle to 7H-Pyrimido[4,5-b] beilstein-archives.orgoxazine would likely involve the cyclization of a pyrimidine precursor bearing a chiral side chain. For instance, reacting a 4,5-diaminopyrimidine with a chiral α-haloketone or a chiral epoxide could lead to the formation of a specific enantiomer of the fused oxazine ring system. Alternatively, a non-chiral precursor could be treated with a chiral catalyst to induce enantioselectivity in the cyclization step. The development of such stereoselective routes is a key area of research for creating potent and specific bioactive molecules.

Chemical Reactivity and Transformation Pathways of the 7h Pyrimido 4,5 B 1 2 Oxazine System

Nucleophilic Substitution Reactions of 7H-Pyrimido[4,5-b]benchchem.comepa.govoxazine Moieties (e.g., Replacement of Methylthio Groups)

The pyrimidine (B1678525) portion of the 7H-pyrimido[4,5-b] epa.govoxazine (B8389632) scaffold is susceptible to nucleophilic substitution reactions, a common strategy for introducing functional diversity. Halogen atoms or other suitable leaving groups, such as methylthio (-SCH3) groups, attached to the pyrimidine ring can be displaced by various nucleophiles. smolecule.com

While direct studies on the 7H-pyrimido[4,5-b] epa.govoxazine parent compound are specific, extensive research on related pyrimido-fused systems demonstrates the feasibility of these transformations. For instance, in the synthesis of complex heterocyclic structures like pyrimido[4,5-b]quinolindiones, a methylthio group at the 2-position of a pyrimidine precursor serves as a reactive handle. nih.gov This group can be displaced by amines or other nucleophiles to build more complex molecular architectures. The reaction of a 2-(methylthio)pyrimido[4,5-b]quinoline derivative with o-phenylenediamine, for example, leads to the formation of a new imino-functionalized product, showcasing the utility of the methylthio group as a leaving group in nucleophilic substitution. nih.gov

These reactions are fundamental for modifying the electronic and steric properties of the molecule, which is crucial for tuning its biological activity or material characteristics. smolecule.com

Table 1: Examples of Nucleophilic Substitution in a Related Pyrimido-Fused System

Substrate Nucleophile Product Reference

Electrophilic Functionalization of the Pyrimido[4,5-b]benchchem.comepa.govoxazine Ring System (e.g., Vilsmeier-Haack)

Electrophilic functionalization provides another key avenue for modifying the pyrimido[4,5-b] epa.govoxazine system. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide), is a powerful method for introducing formyl groups onto electron-rich aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org

In systems related to 7H-pyrimido[4,5-b] epa.govoxazine, such as pyrimido[4,5-b]quinolindiones, the Vilsmeier-Haack reaction has been successfully applied to introduce functionality. nih.govresearchgate.net The reaction typically occurs at an activated carbon position on the heterocyclic ring system. For example, treatment of certain tetrahydropyrimido[4,5-b]quinoline-dione derivatives with the Vilsmeier reagent (POCl3/DMF) under ultrasound irradiation results in the formation of β-chlorovinylaldehyde products. researchgate.net This transformation involves an initial formylation followed by subsequent reaction, demonstrating a powerful method for C-C bond formation and functionalization. nih.gov The Vilsmeier reagent acts as the electrophile, attacking the pyrimido-fused ring system to yield an iminium ion intermediate, which is then hydrolyzed during workup to give the aldehyde product. wikipedia.org

Table 2: Vilsmeier-Haack Functionalization of a Related Pyrimido[4,5-b]quinoline System

Substrate Reagents Product Reference
5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivative POCl3, DMF, Ultrasound 6-Chloro-quinoline-7-carbaldehyde derivative researchgate.net

Ring Rearrangements and Novel Scaffolding Derivatization (e.g., Smiles Rearrangement in related systems)

Ring rearrangements offer a sophisticated strategy for transforming the pyrimido[4,5-b] epa.govoxazine skeleton into novel heterocyclic scaffolds. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that is particularly relevant for systems containing an activated aryl ring linked by a heteroatom bridge to a nucleophilic group.

While specific examples on the 7H-pyrimido[4,5-b] epa.govoxazine parent system are not prevalent, the Smiles rearrangement has been documented in closely related pyrimidine-fused heterocycles. For instance, the synthesis of pyrimido[4,5-e] epa.govsmolecule.comtriazolo[3,4-b] epa.govresearchgate.netthiadiazines from a substituted pyrimidine precursor proceeds via an S/N-type Smiles rearrangement. researchgate.net This process involves the intramolecular attack of an amino group onto the pyrimidine ring, displacing a thioether linkage. The mechanism is believed to proceed through a spiro-type intermediate, which then rearranges to form the thermodynamically more stable fused system. researchgate.net Similarly, pyrimido[4,5-e]tetrazolo[5,1-b] epa.govresearchgate.netthiadiazine derivatives have been synthesized via an S-N type Smiles rearrangement. researchgate.net These examples highlight the potential of the pyrimidine ring within fused systems to participate in such transformative rearrangements, enabling the generation of complex and diverse molecular architectures from relatively simple precursors.

Table 3: Smiles Rearrangement in Related Pyrimidine-Fused Systems

Starting Material Class Key Transformation Resulting Scaffold Reference
3-((5-bromo-6-(substituted)pyrimidin-4-yl)thio)-5-methyl-4H-1,2,4-triazol-4-amine Intramolecular S/N Smiles Rearrangement 3-methyl-6-(substituted)-6H-pyrimido[4,5e] epa.govsmolecule.comtriazolo[3,4-b] epa.govresearchgate.netthiadiazines researchgate.net

Alkylation and Acylation Strategies on the 7H-Pyrimido[4,5-b]benchchem.comepa.govoxazine Core

Alkylation and acylation reactions are fundamental for derivatizing the 7H-pyrimido[4,5-b] epa.govoxazine core, particularly at the nitrogen atoms of the heterocyclic system. These modifications can significantly influence the compound's solubility, lipophilicity, and biological target interactions. The secondary amine at the 7-position (7H) of the oxazine ring is a prime site for such functionalization.

The synthesis of various derivatives of the 7H-pyrimido[4,5-b] epa.govoxazine scaffold reported in the literature implies the use of alkylation and acylation strategies. For example, the preparation of {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b] epa.govoxazin-6-yl)phenyl]cyclohexyl}acetic acid involves multiple synthetic steps where alkyl or acyl groups are likely introduced to build the final complex structure. epa.gov Furthermore, the synthesis of pyrimido[4,5-b]quinolines often starts from N-alkylated precursors like 6-amino-1,3-dimethyluracil, demonstrating that alkylation of the pyrimidine nitrogen is a common and effective strategy for creating diverse derivatives. nih.gov These reactions typically involve treating the N-H containing scaffold with an alkyl halide or an acyl chloride in the presence of a base to facilitate the substitution.

Table 4: Examples of N-Alkylated/Acylated Pyrimido-Fused Systems

Parent Scaffold/Precursor Alkylating/Acylating Agent/Strategy Resulting Derivative Class Reference
6-aminouracil Methylating agent 6-amino-1,3-dimethyluracil (used in pyrimido[4,5-b]quinoline synthesis) nih.gov
4-hydroxybenzaldehyde Benzyl halide derivatives Substituted benzyloxy benzaldehydes (used for pyrimido[4,5-b]quinoline synthesis) nih.gov

Structure Activity Relationship Sar Profiling of 7h Pyrimido 4,5 B 1 2 Oxazine Derivatives

Positional and Substituent Effects on Biological Efficacy

The biological efficacy of 7H-pyrimido[4,5-b] mdpi.comresearchgate.netoxazine (B8389632) derivatives is highly sensitive to the nature and position of various substituents. Modifications to the pyrimidine (B1678525) or oxazine rings can dramatically alter the compound's interaction with biological targets.

Halogen atoms are frequently incorporated into medicinal chemistry scaffolds to modulate electronic properties, lipophilicity, and metabolic stability. While direct SAR studies on halogenated 7H-pyrimido[4,5-b] mdpi.comresearchgate.netoxazine are not extensively detailed in the provided literature, valuable insights can be drawn from closely related bioisosteric scaffolds, such as 9H-pyrimido[4,5-b]indoles. In studies on these indole (B1671886) analogues, halogenation at the 7-position (equivalent to the 5-position on the pyrimidine ring of the oxazine scaffold) had a significant impact on kinase inhibitory activity. The inhibitory potency was observed to increase with the size of the halogen, following the trend I > Br > Cl. mdpi.com This suggests that the van der Waals radius of the halogen plays a key role in the interaction with the target's binding site. mdpi.com Conversely, introducing a trifluoromethyl (CF3) group at the same position resulted in inactive derivatives, likely due to steric hindrance. mdpi.com

The synthesis of halogenated pyrimido-oxazines, such as 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b] mdpi.comresearchgate.netoxazine, confirms the chemical tractability and interest in such derivatives for biological screening.

The introduction of aromatic and heteroaromatic moieties is a key strategy for enhancing the biological activity of 7H-pyrimido[4,5-b] mdpi.comresearchgate.netoxazine derivatives. These groups can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, with target proteins.

For instance, derivatives of the 7H-pyrimido[4,5-b] mdpi.comresearchgate.netoxazine core have been developed as potent inhibitors of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1). The optimization of these inhibitors involved incorporating phenylcyclohexylacetic acid analogues, demonstrating that a large, lipophilic aromatic substituent is favorable for activity. One specific example is the compound {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b] mdpi.comresearchgate.netoxazin-6-yl)phenyl]cyclohexyl}acetic acid, which highlights the use of a phenyl group as a linker between the core scaffold and another cyclic moiety. In related heterocyclic systems, a 2,5-dichlorophenyl side chain has been identified as a critical pharmacophore, underscoring the importance of specific substitution patterns on appended aromatic rings. researchgate.net

Scaffold PositionSubstituentEffect on ActivityTarget/Assay
6-positionPhenylcyclohexylacetic acidPotent InhibitionDGAT1
7-position (indole analog)-Cl, -Br, -IPotency increases with sizeGSK-3β Kinase
7-position (indole analog)-CF3, -OCH3InactiveGSK-3β Kinase

Aliphatic and cyclic amine groups are pivotal in drug design for establishing ionic bonds, hydrogen bonds, and improving physicochemical properties like solubility. In the development of GPR119 agonists based on the isomeric pyrimido[5,4-b] mdpi.comresearchgate.netoxazine scaffold, the nature of an attached amine moiety was a critical determinant of potency. nih.gov

A comparative study of different aliphatic amine moieties revealed that a tropine (B42219) ring conferred significantly more potent agonistic activity than piperidine (B6355638) or other rigid azabicyclic amines. nih.gov Further optimization of the tropine moiety with an isopropyl carbamate (B1207046) N-substitution led to the greatest inherent activity. nih.gov This highlights that both the type of cyclic amine and its substitution pattern are crucial for maximizing biological efficacy.

In contrast, studies on other related heterocyclic systems have shown that incorporating an N-methylpiperazinyl group can lead to inactive compounds, whereas cyclopropylamine (B47189) or longer aliphatic chains may be beneficial. nih.gov This demonstrates that the optimal amine substituent is highly dependent on the specific scaffold and biological target.

Scaffold/IsomerAmine MoietySubstitutionRelative ActivityTarget
Pyrimido[5,4-b] mdpi.comresearchgate.netoxazineTropine -High GPR119
Pyrimido[5,4-b] mdpi.comresearchgate.netoxazinePiperidine-ModerateGPR119
Pyrimido[5,4-b] mdpi.comresearchgate.netoxazineOther Azabicyclic Amines-LowerGPR119
Pyrimido[5,4-b] mdpi.comresearchgate.netoxazineTropineIsopropyl carbamateHighest GPR119
Pyrimido[4,5-d]pyrimidineN-methylpiperazine-InactiveAntiviral

Stereochemistry plays a profound role in the biological activity of chiral molecules, as enantiomers can exhibit different potencies, efficacies, and metabolic profiles due to their distinct three-dimensional arrangements. While specific studies on the enantiomers of 7H-pyrimido[4,5-b] mdpi.comresearchgate.netoxazine derivatives are not detailed, research on the analogous 9H-pyrimido[4,5-b]indole scaffold provides a compelling case for the importance of stereochemical control. mdpi.com

In a series of GSK-3β inhibitors featuring a chiral piperidine ring attached to the pyrimido[4,5-b]indole core, a strong influence of the stereocenter's configuration on activity was observed. mdpi.com The (R)-enantiomers were identified as potent, nanomolar inhibitors of the kinase. In stark contrast, their (S)-configured counterparts showed a substantial loss in activity. mdpi.com The successful separation of these stereoisomers and confirmation of high enantiomeric excess (>98% ee) was crucial for establishing this relationship. mdpi.com This dramatic difference in potency underscores that a specific spatial orientation is required for optimal interaction with the enzyme's binding site, a principle that is highly likely to apply to chiral 7H-pyrimido[4,5-b] mdpi.comresearchgate.netoxazine derivatives as well.

Scaffold Diversity and Bioisosteric Replacement Strategies in 7H-Pyrimido[4,5-b]mdpi.comresearchgate.netoxazine Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to modify a lead compound's properties while retaining its biological activity. researchgate.netnih.gov These approaches involve replacing a core scaffold or functional groups with others that have similar steric and electronic properties to improve potency, alter selectivity, or overcome liabilities such as poor metabolic stability. researchgate.netnih.gov

The 7H-pyrimido[4,5-b] mdpi.comresearchgate.netoxazine scaffold is part of a larger family of related fused pyrimidine systems that have been explored through such strategies. Key bioisosteric replacements for the 1,4-oxazine ring include:

Pyrimido[4,5-b] mdpi.comresearchgate.netthiazines : The replacement of the oxazine oxygen atom with a sulfur atom yields the thiazine (B8601807) analogue. This modification can alter bond angles, lipophilicity, and the potential for hydrogen bonding, leading to different biological profiles. nih.gov Pyrimido[4,5-b] mdpi.comresearchgate.netbenzothiazine derivatives have been investigated as inhibitors of 15-lipoxygenase. nih.gov

Pyrimido[4,5-b] mdpi.comresearchgate.netdiazepines : Replacing the oxazine oxygen with a substituted nitrogen atom introduces a diazepine (B8756704) ring. These derivatives have shown promise as antimicrobial and anticancer agents. nih.gov

Pyrimido[4,5-b]indoles : In this scaffold hop, the oxazine ring is replaced by a pyrrole (B145914) ring, which is then fused to a benzene (B151609) ring to form the indole system. These derivatives have been extensively studied as kinase inhibitors and microtubule depolymerizing agents. mdpi.com

The strategy of "scaffold hopping" has been explicitly used to design novel GPR119 agonists by introducing the pyrimido[5,4-b] mdpi.comresearchgate.netoxazine core as an alternative to other known scaffolds. nih.gov This demonstrates the utility of exploring diverse but related heterocyclic systems to identify novel and improved therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 7H-Pyrimido[4,5-b]mdpi.comresearchgate.netoxazine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are most important for efficacy.

While no specific QSAR studies for 7H-pyrimido[4,5-b] mdpi.comresearchgate.netoxazine derivatives were found, research on related scaffolds illustrates the approach. For instance, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on pyrimido-isoquinolin-quinones to explain their antibacterial activity. nih.gov These models successfully linked the steric, electronic, and hydrogen-bond acceptor properties of the compounds to their potency against methicillin-resistant Staphylococcus aureus. nih.gov

Similarly, a QSAR study on pyrimido[4,5-b] mdpi.comresearchgate.netbenzothiazine derivatives was undertaken to guide the design of potent 15-lipoxygenase inhibitors. nih.gov A typical QSAR study involves generating a dataset of analogues with measured biological activities, calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods to build a predictive model. Such models, once validated, can be invaluable for prioritizing synthetic targets and rationally designing more potent 7H-pyrimido[4,5-b] mdpi.comresearchgate.netoxazine analogues.

Mechanistic Investigations of Biological Activities of 7h Pyrimido 4,5 B 1 2 Oxazine Analogues

Receptor Agonism and Antagonism Mechanisms

Analogues of the 7H-pyrimido[4,5-b] nih.govpatsnap.comoxazine (B8389632) core have been shown to interact with key receptors involved in metabolic and inflammatory pathways.

GPR119 Agonistic Pathways (e.g., cAMP Level Increase, Glucose-Dependent Insulin (B600854) Secretion, GLP-1 Regulation)

Derivatives of the closely related dihydropyrimido[5,4-b] nih.govpatsnap.comoxazine scaffold have been identified as potent agonists for the G protein-coupled receptor 119 (GPR119). nih.govnih.gov GPR119 is a promising therapeutic target for type 2 diabetes mellitus, as its activation initiates a cascade of beneficial metabolic events. nih.gov

The agonistic mechanism of these pyrimido-oxazine derivatives on GPR119 involves several key pathways:

cAMP Level Increase: Activation of GPR119 by these agonists leads to an increase in the intracellular levels of cyclic AMP (cAMP). nih.gov

Glucose-Dependent Insulin Secretion: The elevation in cAMP directly stimulates the secretion of insulin from pancreatic β-cells in a glucose-dependent manner. nih.gov

GLP-1 Regulation: GPR119 activation also regulates the release of glucagon-like peptide-1 (GLP-1), further contributing to improved glucose tolerance. nih.gov

Research has focused on optimizing this scaffold to enhance both in vitro and in vivo activity. For instance, a series of novel 4,8-disubstituted dihydropyrimido[5,4-b] nih.govpatsnap.comoxazine derivatives were synthesized and evaluated for their GPR119 agonistic activity. Several of these compounds demonstrated potent EC₅₀ values in the nanomolar range. nih.govtandfonline.com

Below is a table of selected dihydropyrimido[5,4-b] nih.govpatsnap.comoxazine derivatives and their GPR119 agonistic potencies.

CompoundEC₅₀ (nM)Max cAMP Stimulation (%)
10 1392.5
15 12100.0
16 13085.2
17 25072.9
Data sourced from a study on dihydropyrimido[5,4-b] nih.govpatsnap.comoxazine derivatives. The %max cAMP stimulation is compared to the maximal effect of a known GPR119 agonist, GSK1292263. nih.gov

NK1 Antagonism in Related Pyrimido-Fused Systems

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is involved in pain transmission, inflammation, and emesis. nih.gov While direct evidence for 7H-pyrimido[4,5-b] nih.govpatsnap.comoxazine analogues as NK1 antagonists is limited, research into structurally related pyrimido-fused systems has demonstrated this mechanism.

Specifically, a series of pyrimido[4,5-b] nih.govpatsnap.comoxazocine derivatives were developed and shown to possess potent NK1 antagonist activity. nih.gov The mechanism of these antagonists is to block the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling pathways. nih.govwikipedia.org The structural features of these antagonists, such as the presence of two aromatic rings, are thought to be crucial for stabilizing the bioactive conformation required for high-affinity binding to the NK1 receptor. wikipedia.org This antagonistic action on the NK1 receptor is a promising strategy for treating conditions like chemotherapy-induced nausea and vomiting. nih.gov

Enzyme Inhibition Profiling and Mechanisms

The pyrimidine (B1678525) core is a common feature in many enzyme inhibitors. While research on the 7H-pyrimido[4,5-b] nih.govpatsnap.comoxazine scaffold is ongoing, related structures show promise in inhibiting key enzymes involved in cancer and other diseases.

PARP7 Inhibitory Mechanisms

Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a therapeutic target in oncology, acting as a negative regulator of the type I interferon (IFN-I) signaling pathway, which is crucial for anti-tumor immunity. acs.orgembopress.org PARP7 inhibitors function by binding to the enzyme's catalytic domain, preventing the transfer of ADP-ribose to target proteins, a process known as mono-ADP-ribosylation (MARylation). patsnap.com This inhibition can restore IFN signaling, leading to tumor regression. acs.org Some PARP inhibitors also work by "trapping" the PARP enzyme on DNA, leading to cell death. nih.govnih.gov

Currently, there are no specific research findings available that detail the inhibitory mechanisms of 7H-pyrimido[4,5-b] nih.govpatsnap.comoxazine analogues against PARP7.

Kinase Inhibition Pathways (e.g., for Cancer Therapy)

Kinase inhibition is a major strategy in cancer therapy, targeting enzymes that regulate cell growth, proliferation, and survival. nih.gov While direct kinase inhibition by 7H-pyrimido[4,5-b] nih.govpatsnap.comoxazine analogues is not extensively documented, a closely related scaffold, 7-phenylethylamino-4H-pyrimido[4,5-d] nih.govpatsnap.comoxazin-2-one, has been patented as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) for cancer treatment. google.com

Although IDH1 and IDH2 are dehydrogenases and not kinases, they are critical metabolic enzymes, and specific mutations in them are found in several cancers, including glioma and acute myeloid leukemia. nih.govnih.gov These mutant enzymes produce an oncometabolite, D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis. nih.gov Inhibitors based on the pyrimido-oxazine scaffold are designed to specifically target these mutant IDH enzymes, reduce 2-HG levels, and thereby suppress cancer cell proliferation. nih.govnih.gov

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). patsnap.compatsnap.com THF is a vital cofactor for the synthesis of nucleotides and amino acids, making DHFR a key target for antimicrobial and anticancer therapies. patsnap.comnih.gov DHFR inhibitors work by competitively binding to the enzyme's active site, preventing DHF from binding and thereby disrupting DNA synthesis and cell proliferation. wikipedia.org

Many DHFR inhibitors are characterized by a 2,4-diamino-substituted pyrimidine ring. nih.govresearchgate.net However, there is currently no specific research available demonstrating the inhibition of dihydrofolate reductase by analogues of the 7H-Pyrimido[4,5-b] nih.govpatsnap.comoxazine scaffold.

Phosphoribosyl-1-pyrophosphate Synthetase Inhibition

Investigations into the antitumor properties of certain pyrimidopyrimidine nucleosides, which share structural similarities with 7H-pyrimido[4,5-b] nih.govnih.govoxazine analogues, have identified 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase as a key target. nih.govnih.gov For instance, the monophosphate metabolite of 4-amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (APP-MP) was found to be a noncompetitive inhibitor of PRPP synthetase with a Ki of 0.43 mM. nih.gov This inhibition is significant as PRPP is a crucial molecule for both de novo and salvage pathways of purine (B94841) and pyrimidine nucleotide synthesis.

Treatment of cancer cells with these nucleoside analogues leads to a rapid and substantial depletion of both purine and pyrimidine ribonucleotides and deoxyribonucleotides. nih.gov Specifically, the treatment of WI-L2 cultures with related compounds, 4-amino-(ARPP) and 4-methoxy-8-(D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (MRPP), resulted in a significant decrease in the incorporation of [14C]bicarbonate into acid-soluble pyrimidine and purine nucleotides and an 85% reduction in the salvage of [8-14C]hypoxanthine to form IMP. nih.gov Furthermore, these agents caused a 50% decrease in the steady-state levels of PRPP. nih.gov The inhibition of PRPP synthetase by the monophosphate metabolite of these compounds represents a novel mechanism for their antitumor activity. nih.gov

Mutant Isocitrate Dehydrogenase (IDH1 and IDH2) Inhibition

Mutations in isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas. nih.govgoogle.comnih.gov These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in oncogenesis. nih.govresearchgate.net Consequently, the development of inhibitors targeting these mutant enzymes has become a promising therapeutic strategy. nih.govresearchgate.net

Analogues of 7H-pyrimido[4,5-b] nih.govnih.govoxazine have been explored as potential inhibitors of mutant IDH1 and IDH2. For example, enasidenib (B560146), a small molecule inhibitor of mutant IDH2, has shown efficacy in treating AML. nih.govresearchgate.net The design of novel analogues often takes inspiration from existing inhibitors like enasidenib. researchgate.net Research has demonstrated that certain s-triazine derivatives, which can be considered structurally related to pyrimido-oxazine systems, exhibit potent and selective inhibition of mutant IDH2R140Q. researchgate.net For instance, compounds 6c, 6e, and 7c from a study on enasidenib analogues showed IC50 values of 101.70, 67.01, and 88.93 nM, respectively, against IDH2R140Q, while displaying significantly lower activity against the wild-type enzyme. researchgate.net This selectivity is crucial for minimizing off-target effects. The mechanism of inhibition often involves allosteric binding to the enzyme, disrupting the metal binding network essential for its neomorphic activity. nih.gov

Antimicrobial Action Mechanisms (e.g., against Bacterial and Fungal Strains)

Derivatives of the pyrimido[4,5-b] nih.govnih.govdiazepine (B8756704) scaffold, which is structurally related to 7H-pyrimido[4,5-b] nih.govnih.govoxazine, have demonstrated notable antimicrobial properties. conicet.gov.arnih.gov These compounds have been shown to be effective against various bacterial and fungal strains.

In one study, a series of 1,3,5-triazine-based pyrimido[4,5-b] nih.govnih.govdiazepines exhibited significant antibacterial activity against Neisseria gonorrhoeae, Staphylococcus aureus (ATCC 43300), and Mycobacterium tuberculosis. conicet.gov.arnih.gov The minimum inhibitory concentrations (MICs) for these compounds were in the range of 0.25–62.5 µg/mL. conicet.gov.arnih.gov The mechanism of action for some antimicrobial peptides involves interaction with the bacterial cell membrane, leading to the dissipation of the proton motive force, inhibition of ATP biosynthesis, and accumulation of reactive oxygen species (ROS), ultimately causing bacterial death. nih.gov While the exact mechanism for the pyrimido[4,5-b] nih.govnih.govdiazepine derivatives is still under investigation, it is plausible that they may share similar membrane-disrupting or metabolic inhibitory pathways.

Furthermore, certain triazinylamino-chalcone and triazinyloxy-chalcone derivatives, which are precursors to the pyrimido[4,5-b] nih.govnih.govdiazepines, also showed antifungal activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Aspergillus fumigatus, with MICs of 62.5 μg/mL. conicet.gov.ar

Antiproliferative and Antitumor Mechanisms in vitro

The antiproliferative effects of 7H-pyrimido[4,5-b] nih.govnih.govoxazine analogues and related heterocyclic compounds are often mediated through the induction of apoptosis and cell cycle arrest. While the specific mechanisms for 7H-pyrimido[4,5-b] nih.govnih.govoxazine are still being elucidated, studies on structurally similar compounds provide valuable insights. For example, organometallic gold(I) complexes, which also exhibit antiproliferative activity, have been shown to disrupt mitochondrial respiration in cancer cells. nih.gov This leads to a significantly reduced oxygen consumption rate and attenuation of other respiratory parameters, ultimately contributing to cell death. nih.gov

The in vitro screening of novel compounds against a panel of human cancer cell lines is a crucial step in drug discovery to assess their specificity and efficacy. nih.gov Derivatives of pyrimido[4,5-b]quinolines and pyrazolo[1,5-a]pyrimidines, which are structurally analogous to 7H-pyrimido[4,5-b] nih.govnih.govoxazines, have shown promising and selective antiproliferative activity.

For instance, certain pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety exhibited potent anticancer activity against the human breast cancer cell line (MCF7). nih.gov Compounds 6, 9, and 18 from this study displayed IC50 values of 72.9 µM, 72.1 µM, and 71.9 µM, respectively, which were comparable to the reference drug doxorubicin (B1662922) (IC50 = 71.8 µM). nih.gov Another compound, compound 8, was even more potent with an IC50 of 64.5 µM. nih.gov

Similarly, a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated against Huh-7, HeLa, MCF-7, and MDA-MB231 cell lines. nih.gov Compound 11f showed moderate activity against the Huh-7 cell line (IC50 = 6.3 µM), while compound 16b was potent against the HeLa cell line (IC50 = 7.8 µM). nih.gov Notably, compound 11i exhibited promising activity against the MCF-7 cell line (IC50 = 3.0 µM) and, along with compound 16b, showed potent activity against the MDA-MB231 cell line (IC50 = 4.32 and 5.74 µM, respectively). nih.gov

Furthermore, a study on triazine-based chalcones and pyrimido[4,5-b] nih.govnih.govdiazepines demonstrated outstanding anticancer activity against a panel of 60 cancer cell lines, with GI50 values ranging from 0.01 to 100 μM and LC50 values from 4.09 μM to >100 μM. conicet.gov.arnih.gov

Table 1: In vitro Antiproliferative Activity of Pyrimido[4,5-b]quinoline and Pyrazolo[1,5-a]pyrimidine Analogues

Compound Cancer Cell Line IC50 (µM) Reference Drug Reference Drug IC50 (µM)
Compound 6 MCF7 72.9 Doxorubicin 71.8
Compound 9 MCF7 72.1 Doxorubicin 71.8
Compound 18 MCF7 71.9 Doxorubicin 71.8
Compound 8 MCF7 64.5 Doxorubicin 71.8
Compound 11f Huh-7 6.3 Doxorubicin 3.2
Compound 16b HeLa 7.8 Doxorubicin 8.1
Compound 11i MCF-7 3.0 Doxorubicin 5.9
Compound 11i MDA-MB231 4.32 Doxorubicin 6.0
Compound 16b MDA-MB231 5.74 Doxorubicin 6.0

Molecular Target Identification and Interaction Studies

Identifying the specific molecular targets of 7H-pyrimido[4,5-b] nih.govnih.govoxazine analogues is essential for understanding their mechanism of action and for rational drug design. The diverse biological activities of these compounds suggest that they may interact with multiple targets.

For derivatives designed as enzyme inhibitors, such as those targeting mutant IDH1/2, molecular docking and co-crystallization studies are employed to elucidate the binding interactions at the atomic level. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for inhibitor potency and selectivity. researchgate.net For example, molecular docking studies of enasidenib analogues in the allosteric site of IDH2R140Q have provided insights into their binding modes. researchgate.net

In the context of antimicrobial activity, the interaction with bacterial components is a key area of investigation. For instance, the antimicrobial peptide brevicidine has been shown to interact with lipopolysaccharide (LPS) on the outer membrane and phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) on the inner membrane of Gram-negative bacteria. nih.gov Similar interaction studies would be valuable for understanding the antimicrobial mechanism of pyrimido[4,5-b] nih.govnih.govoxazine derivatives.

For antiproliferative agents, target identification can be more complex. However, for some related compounds, specific targets have been proposed. For example, pyrimido[4,5-b]quinoline derivatives with sulfonamide moieties were designed to inhibit carbonic anhydrase (CA) isozymes, a known target for anticancer drugs. nih.gov Furthermore, some pyrimidohexahydroquinolines have been shown through molecular docking to bind to the Mcl-1 enzyme, an anti-apoptotic protein, suggesting a potential mechanism for their cytotoxic activity. nih.gov The development of 3H,4H,5H,6H,7H-pyrimido[4,5-b] nih.govnih.govoxazine-4,6-dione derivatives as inhibitors of the transient receptor potential ankyrin 1 (TRPA1) channel highlights another specific molecular target for this scaffold. google.com

Binding Affinity Determination to Target Macromolecules

A key aspect of understanding the mechanism of action of 7H-pyrimido[4,5-b] epa.govoxazine analogues is the determination of their binding affinity to specific biological macromolecules, such as enzymes and receptors. This is often quantified by parameters like the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), or the inhibitory constant (Ki). These values indicate the concentration of the compound required to elicit a 50% response, providing a measure of the compound's potency.

Inhibition of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1)

A significant area of research for 7H-pyrimido[4,5-b] epa.govoxazine derivatives has been their role as inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis. medchemexpress.comnih.gov Inhibition of DGAT1 is a promising strategy for the treatment of obesity and type 2 diabetes. medchemexpress.com

The discovery of 6-phenylpyrimido[4,5-b] epa.govoxazines as potent and selective DGAT1 inhibitors has been a notable advancement. medchemexpress.comnih.gov Starting from a moderately potent high-throughput screening hit, structure-activity relationship (SAR) studies led to the identification of analogues with significantly improved DGAT1 inhibitory activity. medchemexpress.comnih.gov For instance, the spiroindane analogue 42 demonstrated markedly enhanced DGAT1 inhibition compared to the initial lead compound, phenylcyclohexylacetic acid 1 . medchemexpress.comnih.gov Further pharmacological characterization of a related analogue, JTT-553, revealed selective inhibition of human DGAT1 with comparable effects on rat and mouse DGAT. medchemexpress.com

Modulation of G Protein-Coupled Receptor 119 (GPR119)

Analogues of the regioisomeric dihydropyrimido[5,4-b] epa.govoxazine scaffold have been optimized as potent agonists of G protein-coupled receptor 119 (GPR119). nih.govnih.gov GPR119 is a promising target for the treatment of type 2 diabetes mellitus due to its role in stimulating glucose-dependent insulin secretion. nih.gov

A series of 4,8-disubstituted dihydropyrimido[5,4-b] epa.govoxazine derivatives were synthesized and evaluated for their agonistic activities. Several compounds exhibited potent EC50 values, with compounds 10 and 15 showing values of 13 nM and 12 nM, respectively. nih.govnih.gov These findings highlight the potential of the pyrimido-oxazine core in designing effective GPR119 agonists.

Inhibition of Mechanistic Target of Rapamycin (B549165) (mTOR)

A conformational restriction strategy applied to a related pyrimido-pyrrolo-oxazine scaffold has led to the identification of highly selective inhibitors of the mechanistic target of rapamycin (mTOR), a key protein kinase in cancer progression. unimi.it Structure-activity relationship studies identified compound 12b with approximately 450-fold selectivity for mTOR over class I PI3K isoforms. unimi.it This work underscores the utility of the tricyclic pyrimido-oxazine framework in developing selective kinase inhibitors. unimi.it

Inhibition of Transient Receptor Potential Ankyrin 1 (TRPA1)

Derivatives of 3H,4H,5H,6H,7H-pyrimido[4,5-b] epa.govoxazine-4,6-dione have been identified as inhibitors of the transient receptor potential ankyrin 1 (TRPA1) ion channel. google.com TRPA1 is a target for therapies aimed at treating pain and inflammation. The inhibitory mechanism involves the interaction of these compounds with the active site of the TRPA1 receptor, leading to the blockage of its activity.

Cellular Uptake and Intracellular Distribution Mechanisms

The successful use of these compounds in cell-based assays, such as those evaluating the phosphorylation of downstream mTOR targets or in vitro cancer cell proliferation, implies that they are cell-permeable. unimi.it For example, the observation that JTT-553 inhibits triglyceride synthesis in epididymal fat after systemic administration in mice suggests that it can cross cell membranes to reach the intracellular DGAT1 enzyme. medchemexpress.com Similarly, the activity of mTOR inhibitors in cellular assays indicates their ability to penetrate the cell and engage with the intracellular kinase. unimi.it

However, the specific mechanisms governing their entry into cells—whether through passive diffusion, carrier-mediated transport, or other processes—have not been extensively elucidated. Furthermore, detailed studies on the subcellular localization of these compounds are lacking. Techniques such as fluorescent labeling of the 7H-pyrimido[4,5-b] epa.govoxazine core could provide valuable insights into their intracellular trafficking and accumulation in specific organelles. Such studies would be instrumental in optimizing the design of future analogues with improved cellular penetration and target engagement. The development of fluorescent probes based on related heterocyclic systems has demonstrated the utility of this approach for cellular imaging. mdpi.com

Computational Chemistry and Theoretical Studies on 7h Pyrimido 4,5 B 1 2 Oxazine Systems

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental in understanding the intrinsic properties of the 7H-pyrimido[4,5-b] bhu.ac.inoxazine (B8389632) scaffold at the electronic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the structural and electronic characteristics of pyrimido[4,5-b] bhu.ac.inoxazine derivatives. DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are utilized to optimize the molecular geometry, including bond lengths and angles. bhu.ac.innih.gov These calculations are crucial for confirming the structural integrity of newly synthesized compounds and understanding their conformational preferences. bhu.ac.in For instance, DFT simulations can help demonstrate the energetic feasibility of reactions involving the pyrimido[4,5-b] bhu.ac.inoxazine core. nih.gov

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the reactivity and kinetic stability of 7H-pyrimido[4,5-b] bhu.ac.inoxazine derivatives. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net In some pyrimidoquinoline derivatives, the HOMOs are distributed over the dihydropyridine (B1217469) unit, while in others, they are spread over the pyrimidinone unit, influencing their interaction with biological targets. nih.gov The energies of the HOMO and LUMO are used to calculate various quantum chemical parameters that describe the molecule's reactivity. researchgate.net Studies have shown a correlation between the HOMO-LUMO energy difference and the antiglycation activity of related azolotriazine compounds. researchgate.net

Table 1: Key Parameters from FMO Analysis

ParameterDescriptionSignificance
E_HOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of a molecule.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of a molecule.
Energy Gap (ΔE) Difference between E_LUMO and E_HOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior and conformational flexibility of 7H-pyrimido[4,5-b] bhu.ac.inoxazine derivatives over time. By simulating the movement of atoms and molecules, MD can reveal stable conformations and the interactions that stabilize them. mdpi.commdpi.com For example, MD simulations have been used to analyze the interactions between influenza polymerase PB2 and inhibitors, where the stability of the protein-ligand complex is assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone. mdpi.com Such simulations are crucial for understanding how these compounds bind to their target proteins and can guide the design of more potent inhibitors by revealing key interaction points. mdpi.comresearchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. nih.gov For derivatives of the pyrimido[4,5-b] bhu.ac.inoxazine scaffold, docking studies are instrumental in identifying potential biological targets and elucidating the structural basis of their activity. nih.govnih.gov For instance, docking studies have been performed on pyrimidoquinoline derivatives with targets like the Mcl-1 enzyme, where the binding energies and interactions with key amino acid residues are analyzed. nih.gov These studies help in understanding the structure-activity relationship (SAR) by correlating the chemical structure with biological activity. nih.gov

Table 2: Example of Molecular Docking Results for Pyrimidohexahydroquinoline Derivatives against Mcl-1

CompoundBinding Energy (kcal/mol)Interacting Residues
Thiosemicarbazide derivative-8.97 nih.govNot specified
Thiazolidinone derivative-8.90 nih.govNot specified
Co-crystallized ligand (LC3)-8.74 nih.govNot specified

In Silico ADME and Toxicity Prediction Methodologies

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of compounds. For pyrimido[4,5-b] bhu.ac.inoxazine derivatives, computational models are used to predict properties like oral bioavailability, intestinal absorption, and compliance with Lipinski's rule of five. nih.govnih.gov For example, the percentage of absorption can be calculated using formulas based on topological polar surface area (TPSA). nih.gov

Toxicity prediction is another vital in silico assessment. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicity of compounds, such as the 50% lethal dose (LD50) in rats. mdpi.com These models use molecular descriptors to correlate the chemical structure with toxicological endpoints, helping to flag potentially toxic molecules early in the development process. mdpi.com

Table 3: Common In Silico ADME/Tox Predictions

PropertyPrediction MethodImportance
Absorption TPSA-based calculations, Lipinski's Rule of Five nih.govPredicts oral bioavailability and intestinal absorption. nih.gov
Distribution Prediction of blood-brain barrier penetration, plasma protein binding.Affects the compound's reach to the target site.
Metabolism Identification of potential metabolic hotspots. mdpi.comPredicts the compound's stability in the body. mdpi.com
Excretion Prediction of renal or hepatic clearance pathways.Determines the compound's half-life.
Toxicity QSAR models for endpoints like mutagenicity and carcinogenicity. mdpi.comIdentifies potential safety concerns early on. mdpi.com

Lack of Publicly Available Research on the Computational Chemistry of 7H-Pyrimido[4,5-b]oxazine

Extensive searches for published literature on the computational and theoretical studies of 7H-Pyrimido[4,5-b]oxazine and its analogues have yielded no specific research findings. Despite a comprehensive search strategy, no detailed studies, data tables, or research findings pertaining to the virtual screening and de novo design approaches for this particular heterocyclic system could be identified in the public domain.

This indicates a significant gap in the currently available scientific literature concerning the in-silico analysis of the 7H-pyrimido[4,5-b]oxazine scaffold. While computational chemistry is a powerful tool for drug discovery and materials science, it appears that this specific compound family has not been a significant focus of such research to date.

Therefore, it is not possible to provide a detailed article on the "Computational Chemistry and Theoretical Studies on 7H-Pyrimido[4,5-b]oxazine Systems" or its subsection on "Virtual Screening and De Novo Design Approaches for 7H-Pyrimido[4,5-b]oxazine Analogues" as per the requested outline. The generation of scientifically accurate and informative content with detailed research findings is contingent on the existence of primary research in the field, which appears to be absent for this specific compound.

Future research may explore the computational aspects of this heterocyclic system, at which point a comprehensive article could be composed. However, based on the current state of available information, any attempt to generate the requested content would be speculative and not based on verifiable scientific research.

Research Applications and Prospects of 7h Pyrimido 4,5 B 1 2 Oxazine

Use as Synthetic Building Blocks for Chemical Diversity

The 7H-pyrimido[4,5-b] unar.ac.idoxazine (B8389632) core serves as a versatile foundation for the synthesis of a wide array of more complex molecules. Its inherent chemical reactivity allows for modifications at various positions, leading to extensive chemical diversity. The synthesis of the core scaffold itself is typically achieved through the condensation of 4,5-diaminopyrimidine (B145471) derivatives with α-halogeno-ketones. researchgate.net This foundational reaction provides a straightforward entry point to the pyrimido[4,5-b] unar.ac.idoxazine system.

Once formed, the scaffold can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions. Nucleophilic substitution reactions are particularly common, enabling the introduction of a wide range of functional groups. This synthetic tractability has been exploited to generate libraries of derivatives for screening in various biological assays. For instance, the combination of the pyrimido[4,5-b] unar.ac.idoxazine scaffold with other heterocyclic systems, such as quinolines, has been explored to create novel molecular architectures with potential biological activities. unar.ac.idnih.gov The ability to readily generate a multitude of derivatives underscores the importance of 7H-pyrimido[4,5-b] unar.ac.idoxazine as a key building block in the quest for new chemical entities.

Development as Chemical Probes for Biological Pathway Elucidation

The interaction of small molecules with biological systems provides a powerful means to investigate and understand complex cellular processes. Derivatives of 7H-pyrimido[4,5-b] unar.ac.idoxazine have shown promise as chemical probes for elucidating biological pathways, primarily through their action as specific inhibitors of enzymes and receptors.

By selectively blocking the function of a particular protein, these compounds can help to unravel its role in a signaling cascade or metabolic pathway. For example, specific derivatives of pyrimido[4,5-b] unar.ac.idoxazine have been identified as inhibitors of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in pain and inflammation signaling. The use of these inhibitors allows researchers to probe the physiological and pathological roles of TRPA1 activation.

While the development of fluorescent probes based on the 7H-pyrimido[4,5-b] unar.ac.idoxazine scaffold for direct visualization of biological pathways through bioimaging is an area with potential, specific examples in the literature are not yet prominent. However, the general principles of fluorescent probe design, which often involve the conjugation of a fluorophore to a specific binding scaffold, suggest that the pyrimido[4,5-b] unar.ac.idoxazine core could be adapted for such applications. nih.govresearchgate.netnih.govnih.govtamu.edumdpi.comrsc.org The development of such probes would represent a significant advancement, enabling real-time visualization of the distribution and dynamics of their biological targets within living cells.

Lead Compound Identification and Optimization in Medicinal Chemistry

The 7H-pyrimido[4,5-b] unar.ac.idoxazine scaffold has proven to be a fruitful starting point for the identification and optimization of lead compounds in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic targets, demonstrating the scaffold's versatility in drug discovery.

One notable area of research has been the development of pyrimido[4,5-b] unar.ac.idoxazine derivatives as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis and a target for the treatment of obesity and related metabolic disorders. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these inhibitors.

Furthermore, derivatives of this scaffold have been explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently implicated in diseases such as cancer. mdpi.com For example, pyrimido[4,5-b]indole derivatives, which share a similar structural framework, have shown inhibitory activity against kinases like CDK5/p25, CK1δ/ε, and DYRK1A. mdpi.com The ability to systematically modify the 7H-pyrimido[4,5-b] unar.ac.idoxazine core allows for the fine-tuning of interactions with the target protein, a crucial aspect of lead optimization. The diverse biological activities reported for this class of compounds highlight its potential for the development of new therapeutic agents. unar.ac.idresearchgate.net

Table 1: Examples of Biologically Active 7H-Pyrimido[4,5-b] unar.ac.idoxazine Derivatives

Derivative TypeBiological TargetTherapeutic Potential
Phenylcyclohexylacetic acid derivativesDGAT1Obesity, Metabolic Disorders
Substituted pyrimido[4,5-b] unar.ac.idoxazinesTRPA1Pain, Inflammation
Pyrimido[4,5-b]indole analoguesCDK5/p25, CK1δ/ε, DYRK1ACancer, Neurological Disorders

Potential in Agrochemical and Material Science Applications

Beyond medicinal chemistry, the 7H-pyrimido[4,5-b] unar.ac.idoxazine scaffold has shown potential in the development of new agrochemicals. Research has indicated that certain derivatives possess antifungal and herbicidal properties. For instance, some pyrimido[4,5-b] unar.ac.iddiazepine (B8756704) derivatives, which are structurally related, have demonstrated significant activity against various fungal pathogens and have shown antibacterial properties. mdpi.com This suggests that the core pyrimido-oxazine structure could be a valuable template for the design of novel crop protection agents.

The exploration of 7H-pyrimido[4,5-b] unar.ac.idoxazine in material science is a more nascent field. However, the heterocyclic nature of the compound suggests potential applications in the development of functional materials. Heterocyclic compounds are known to be components of various dyes and functional polymers. While specific examples of polymers or functional materials derived from 7H-pyrimido[4,5-b] unar.ac.idoxazine are not yet widely reported, the structural features of the molecule make it a candidate for incorporation into larger polymeric structures or for the synthesis of novel dyes with specific optical or electronic properties. Further research in this area could uncover new and valuable applications for this versatile scaffold.

Table 2: Investigated Applications of 7H-Pyrimido[4,5-b] unar.ac.idoxazine Derivatives

Application AreaSpecific UseSupporting Evidence
AgrochemicalsAntifungal AgentsActivity of related pyrimidodiazepines against fungal pathogens. mdpi.com
Herbicidal AgentsGeneral mention of potential in literature.
Material ScienceFunctional Dyes/PolymersPotential based on heterocyclic structure; limited direct evidence.

Concluding Remarks and Future Research Trajectories for 7h Pyrimido 4,5 B 1 2 Oxazine Chemistry

Exploration of Uncharted Synthetic Avenues and Methodological Advancements

The development of novel and efficient synthetic routes is paramount to unlocking the full potential of 7H-pyrimido[4,5-b] rsc.orgresearchgate.netoxazine (B8389632). While classical condensation reactions of 4,5-diaminopyrimidines with α-haloketones have been established for the synthesis of the pyrimido[4,5-b] rsc.orgresearchgate.netoxazine core, future efforts should focus on more advanced and versatile methodologies. rsc.org

Modern synthetic strategies such as multicomponent reactions (MCRs), which offer advantages in terms of atom economy and operational simplicity, present a promising avenue. nih.gov The use of microwave-assisted organic synthesis could also significantly accelerate reaction times and improve yields, as has been demonstrated for related heterocyclic systems. researchgate.net Furthermore, the exploration of flow chemistry for the synthesis of this scaffold could offer enhanced control over reaction parameters and facilitate safer and more scalable production.

Table 1: Potential Uncharted Synthetic Avenues

Methodology Potential Starting Materials Key Advantages
Multicomponent Reactions 4,5-diaminopyrimidine (B145471), various aldehydes, and isocyanides Reduced reaction steps, increased molecular diversity
Microwave-Assisted Synthesis Substituted 4,5-diaminopyrimidines and α-haloketones/esters Rapid reaction times, higher yields, improved purity
Flow Chemistry Optimized reactants from batch synthesis Precise control of reaction conditions, enhanced safety, scalability

Expanding the Reactivity Landscape and Novel Transformation Discoveries

A thorough understanding of the reactivity of the 7H-pyrimido[4,5-b] rsc.orgresearchgate.netoxazine nucleus is crucial for the development of novel derivatives with diverse functionalities. Preliminary studies on related scaffolds have shown that positions on both the pyrimidine (B1678525) and oxazine rings are amenable to functionalization. researchgate.net

Future research should systematically investigate electrophilic and nucleophilic substitution reactions. For instance, palladium-mediated cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, could be employed to introduce a wide array of substituents at various positions, a technique that has proven successful for functionalizing 2-hydroxypyrimido[4,5-b] rsc.orgresearchgate.netoxazines. researchgate.net The unique electronic properties of the 7H-isomer should be explored to uncover regioselective transformations.

Table 2: Potential Novel Transformations

Reaction Type Target Position(s) Potential Reagents Desired Outcome
Suzuki Coupling C2, C6, C7 Aryl/heteroaryl boronic acids Introduction of diverse aromatic moieties
Buchwald-Hartwig Amination C2, C6 Primary/secondary amines Synthesis of amino derivatives
Vilsmeier-Haack Reaction Electron-rich positions POCl₃, DMF Formylation for further functionalization

Synergistic Integration of Experimental and Computational Research Paradigms

The integration of computational chemistry with experimental work can significantly accelerate the discovery and optimization process. science.eusscirp.org Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of 7H-pyrimido[4,5-b] rsc.orgresearchgate.netoxazine and its derivatives. mdpi.com

Molecular docking and dynamics simulations can be employed to predict the binding modes of these compounds with various biological targets, thereby guiding the design of new analogues with enhanced therapeutic potential. mdpi.comyoutube.com This in silico screening can help prioritize compounds for synthesis, saving time and resources. youtube.com The synergy between computational prediction and experimental validation will be a cornerstone of future research in this area. science.eusscirp.org

Optimization of Synthetic Routes for Scalability and Industrial Relevance

For any promising compound to move from the laboratory to industrial application, the development of a scalable and cost-effective synthesis is essential. This involves moving beyond discovery-focused chemistry to process chemistry. Key considerations will include the cost and availability of starting materials, the use of hazardous reagents, and the ease of purification.

The development of one-pot syntheses and telescoping reaction sequences, where multiple steps are performed in a single reactor without isolation of intermediates, will be critical. oiccpress.com The exploration of solid-phase synthesis could also be beneficial for the generation of compound libraries for high-throughput screening. nih.gov

Translation of Research Findings to Advanced Therapeutic Modalities and Biotechnological Applications

The ultimate goal of research into 7H-pyrimido[4,5-b] rsc.orgresearchgate.netoxazine is its application in solving real-world problems. The structural similarity of the pyrimido[4,5-b]oxazine core to other biologically active fused pyrimidines, such as those with anticancer and antimicrobial properties, suggests significant therapeutic potential. unar.ac.idnih.govnih.gov

Future research should focus on screening 7H-pyrimido[4,5-b] rsc.orgresearchgate.netoxazine derivatives against a wide range of biological targets, including kinases, proteases, and microbial enzymes. The potential for these compounds to act as fluorescent probes or materials for organic electronics could also be an exciting avenue of investigation, given the properties of related heterocyclic systems. researchgate.net A systematic structure-activity relationship (SAR) study will be crucial to identify the key structural features responsible for any observed biological activity. nih.gov

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